1-(2-Amino-4-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with a propanone moiety. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(2-Amino-4-nitrophenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the nitration of 2-aminoacetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propanone group . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the acylation step.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Amino-4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas and palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(2-Amino-4-nitrophenyl)propan-1-one can be compared with similar compounds such as:
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: This compound has similar functional groups but differs in the position of the nitro group and the presence of additional hydroxyl groups.
4-Nitroacetophenone: This compound lacks the amino group but has a similar nitro group attached to the phenyl ring.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61712-84-3 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(2-amino-4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3 |
InChI Key |
PBNFYRHQOIMYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.